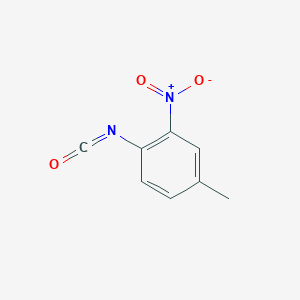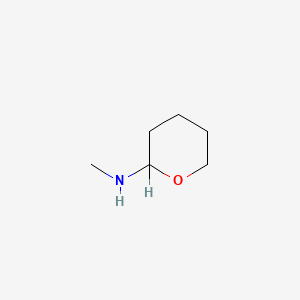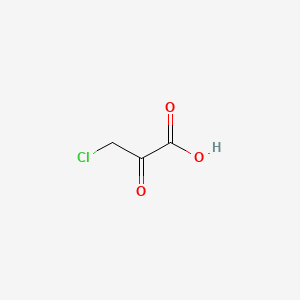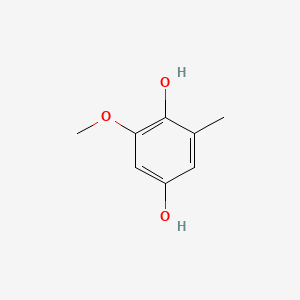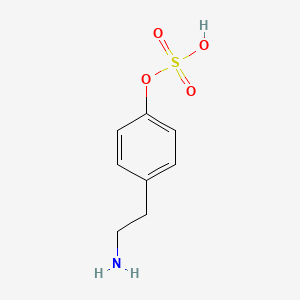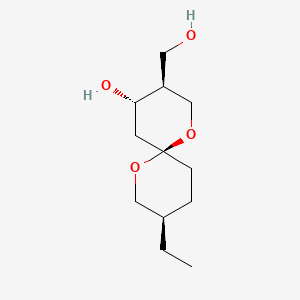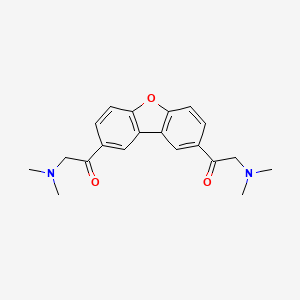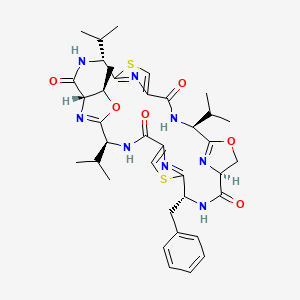
Patellamide F
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Patellamide F is a natural product found in Lissoclinum patella with data available.
科学的研究の応用
Biosynthesis and Bioactivity Patellamide F, a member of the patellamide class of cyclic peptides, has been the subject of various scientific studies due to its unique biosynthetic pathways and bioactivities. The biosynthesis of patellamides, including Patellamide F, involves a series of complex biochemical transformations such as amino acid heterocyclization, peptide cleavage, peptide macrocyclization, heterocycle oxidation, and epimerization. These pathways produce molecules with a complex framework and exhibit a diverse array of activities due to the variability of amino acids found in them. Structural biology has played a significant role in understanding these pathways and the enzyme activities involved, except for epimerization which may occur spontaneously (Koehnke et al., 2014).
Symbiotic Associations and Genetic Insights Patellamides are known to be synthesized by Prochloron spp., cyanobacterial symbionts of ascidians. The precise biosynthetic source of these compounds was confirmed through the sequencing of the Prochloron didemni genome and the identification of patellamide biosynthetic genes. The entire biosynthetic pathway was functionally expressed in Escherichia coli, shedding light on the symbiotic relationship between host ascidians and their cyanobacterial symbionts and the genetic basis of patellamide biosynthesis (Schmidt et al., 2005).
Diversity and Chemical Ecology The diversity of patellamides is generated through hypervariable cassettes within a conserved genetic background in Prochloron spp. Each strain contains a unique pathway, leading to a mixture of patellamides in ascidians, creating a chemical library of compounds. This diversity is likely significant for the chemical ecology of the symbiotic relationship, and the understanding of this process has even enabled the engineering of novel cyclic peptides in E. coli, demonstrating the potential for biotechnological applications (Donia et al., 2006).
Bioinorganic Chemistry and Potential Functions Patellamides, including Patellamide F, have been studied extensively for their metal-binding properties, particularly with copper(II) ions. This aspect of patellamides is crucial for understanding their potential biological roles and applications in bioinorganic chemistry. The formation of copper(II)-patellamide complexes and their implications in biological processes such as hydrolysis reactions and potential ecological functions have been a focal point of research. Studies have explored the structural details of these complexes and their potential as catalysts in various biological reactions, highlighting the intricate interplay between metal ions and patellamide peptides (Maauof et al., 2009).
特性
製品名 |
Patellamide F |
|---|---|
分子式 |
C37H46N8O6S2 |
分子量 |
762.9 g/mol |
IUPAC名 |
(4S,7R,8S,11R,18S,22S,25R)-25-benzyl-7-methyl-4,11,18-tri(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone |
InChI |
InChI=1S/C37H46N8O6S2/c1-17(2)26-34-39-23(14-50-34)30(46)38-22(13-21-11-9-8-10-12-21)36-40-24(15-52-36)31(47)43-27(18(3)4)35-45-29(20(7)51-35)33(49)44-28(19(5)6)37-41-25(16-53-37)32(48)42-26/h8-12,15-20,22-23,26-29H,13-14H2,1-7H3,(H,38,46)(H,42,48)(H,43,47)(H,44,49)/t20-,22-,23+,26+,27+,28-,29+/m1/s1 |
InChIキー |
DIJMIACMPAVWLR-HJXMHUEUSA-N |
異性体SMILES |
C[C@@H]1[C@H]2C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H](CO4)C(=O)N[C@@H](C5=NC(=CS5)C(=O)N[C@H](C(=N2)O1)C(C)C)CC6=CC=CC=C6)C(C)C)C(C)C |
正規SMILES |
CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(CO4)C(=O)NC(C5=NC(=CS5)C(=O)NC(C(=N2)O1)C(C)C)CC6=CC=CC=C6)C(C)C)C(C)C |
同義語 |
patellamide F |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




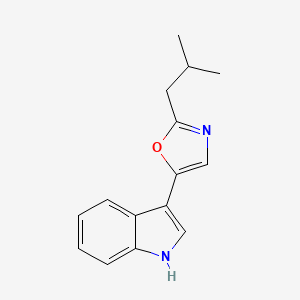
![1-[[1-(1,3-Benzodioxol-5-ylmethyl)-5-tetrazolyl]-(2-fluorophenyl)methyl]-4-(2-furanylmethyl)piperazine](/img/structure/B1211125.png)
![2-[4-(Benzenesulfonyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B1211127.png)
![4-[2-(2,4-Dimethoxyanilino)-2-oxoethyl]-5-thieno[3,2-b]pyrrolecarboxylic acid ethyl ester](/img/structure/B1211128.png)
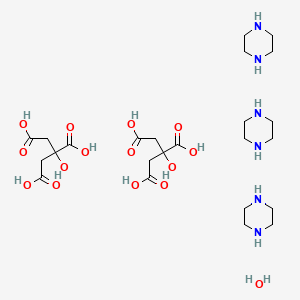
![3-[1-(2-Furanylmethyl)-5-phenyl-2-pyrrolyl]propanoic acid](/img/structure/B1211133.png)
